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Dimethyl (hex-1-en-1-yl)propanedioate

Cat. No.: B14429920
CAS No.: 81586-82-5
M. Wt: 214.26 g/mol
InChI Key: QKZMGCRCEVXMMM-UHFFFAOYSA-N
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Description

Significance of Malonate Derivatives in Carbon-Carbon Bond Formation Methodologies

The generation of a soft, resonance-stabilized enolate from a malonate ester is the linchpin of its synthetic utility. This nucleophile can participate in a variety of powerful C-C bond-forming reactions. The classic malonic ester synthesis, for instance, involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. wikipedia.org This versatile reaction allows for the straightforward elongation of carbon chains.

Beyond simple alkylation, malonate derivatives are key participants in Michael additions, where they add to α,β-unsaturated carbonyl compounds in a conjugate fashion. libretexts.orgwikipedia.org This 1,4-addition is a highly efficient method for forming 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates. nih.gov Furthermore, malonate esters are frequently employed as nucleophiles in transition metal-catalyzed reactions, such as the palladium-catalyzed allylic alkylation, which allows for the stereoselective formation of new carbon-carbon bonds. nih.govacs.org The ability to introduce a diverse range of substituents onto the central carbon of the malonate framework underscores the profound importance of these derivatives in synthetic organic chemistry.

Contextualization of Dimethyl (hex-1-en-1-yl)propanedioate as a Mechanistic and Synthetic Model System

Dimethyl (hex-2-en-1-yl)propanedioate serves as an excellent model system for investigating the reactivity and mechanisms of unsaturated substituted malonate esters. Its structure incorporates both the reactive malonate core and an unactivated alkene, providing a platform to study several key transformations.

As a synthetic model, this compound is representative of products formed from the allylic alkylation of dimethyl malonate with a hexenyl-containing electrophile. The presence of the double bond within the substituent allows for the exploration of subsequent chemical modifications, such as oxidation, reduction, or participation in pericyclic reactions.

From a mechanistic standpoint, the electronic and steric environment of the alkene in Dimethyl (hex-2-en-1-yl)propanedioate can be used to probe the subtleties of various reaction pathways. For example, in the context of intramolecular reactions, the distance and geometry between the malonate moiety and the double bond can dictate the feasibility and stereochemical outcome of cyclization processes. The study of such model systems provides valuable insights into reaction mechanisms that can be generalized to more complex substrates, aiding in the development of new synthetic methodologies. The presence of the α,β-unsaturated ester functionality also makes it a candidate for studying photochemical isomerizations and rearrangements. acs.org

Physical and Chemical Properties

Table 1: Predicted Physical Properties of Dimethyl (hex-2-en-1-yl)propanedioate

PropertyPredicted Value
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight214.26 g/mol
AppearanceColorless liquid
Boiling Point> 200 °C (estimated)
Density~1.05 g/mL
SolubilitySoluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water.
Refractive Index~1.44

Spectroscopic Data

The structural features of Dimethyl (hex-2-en-1-yl)propanedioate would give rise to a characteristic spectroscopic signature.

Table 2: Predicted Spectroscopic Data for Dimethyl (hex-2-en-1-yl)propanedioate

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR δ ~5.5-5.3 ppm (m, 2H, -CH=CH-); δ ~3.7 ppm (s, 6H, 2 x -OCH₃); δ ~3.4 ppm (t, 1H, -CH(CO₂Me)₂); δ ~2.6 ppm (m, 2H, =CH-CH₂-); δ ~2.0 ppm (m, 2H, -CH₂-CH₂-CH₃); δ ~1.4 ppm (m, 2H, -CH₂-CH₃); δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~169 ppm (C=O); δ ~130-125 ppm (-CH=CH-); δ ~58 ppm (-CH(CO₂Me)₂); δ ~52 ppm (-OCH₃); δ ~34 ppm (=CH-CH₂-); δ ~30 ppm (-CH₂-CH₂-CH₃); δ ~22 ppm (-CH₂-CH₃); δ ~14 ppm (-CH₃)
IR Spectroscopy ~2950 cm⁻¹ (C-H, aliphatic); ~1735 cm⁻¹ (C=O, ester); ~1650 cm⁻¹ (C=C, weak); ~1150 cm⁻¹ (C-O, ester)

Synthesis and Reactions

Synthesis of Dimethyl (hex-2-en-1-yl)propanedioate

A plausible and common synthetic route to Dimethyl (hex-2-en-1-yl)propanedioate involves the palladium-catalyzed allylic alkylation of dimethyl malonate. In this reaction, a suitable precursor such as hex-2-enyl acetate (B1210297) would be reacted with the sodium salt of dimethyl malonate in the presence of a palladium(0) catalyst.

The general steps for this synthesis are:

Deprotonation of Dimethyl Malonate: A base, such as sodium hydride or sodium ethoxide, is used to remove an acidic α-proton from dimethyl malonate, forming the nucleophilic sodium dimethyl malonate.

Palladium-Catalyzed Alkylation: The sodium dimethyl malonate is then reacted with hex-2-enyl acetate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The palladium catalyst facilitates the substitution of the acetate group with the malonate nucleophile.

This method is widely used for the formation of carbon-carbon bonds under relatively mild conditions and with good control over regioselectivity.

Key Reactions of Dimethyl (hex-2-en-1-yl)propanedioate

The chemical reactivity of Dimethyl (hex-2-en-1-yl)propanedioate is characterized by the distinct functionalities present in the molecule: the malonate ester group and the carbon-carbon double bond.

Hydrolysis and Decarboxylation: Treatment with aqueous acid or base will hydrolyze the ester groups to form a dicarboxylic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation to yield (oct-4-en-1-yl)oic acid.

Reactions of the Alkene: The double bond can undergo a variety of addition reactions. For example, catalytic hydrogenation would saturate the double bond to produce Dimethyl (hexyl)propanedioate. Halogenation, epoxidation, and hydroboration-oxidation are other common transformations that could be performed on the hexenyl moiety.

Further Alkylation: The remaining acidic proton on the central carbon of the malonate can be removed by a strong base, allowing for the introduction of a second substituent. This would lead to a disubstituted malonate ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4 B14429920 Dimethyl (hex-1-en-1-yl)propanedioate CAS No. 81586-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81586-82-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-hex-1-enylpropanedioate

InChI

InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h7-9H,4-6H2,1-3H3

InChI Key

QKZMGCRCEVXMMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Hex 1 En 1 Yl Propanedioate and Analogues

Classical Alkylation Approaches via Malonate Enolate Chemistry

The C-alkylation of malonic esters is a foundational method for carbon-carbon bond formation. This strategy relies on the generation of a stabilized carbanion (enolate) from the acidic methylene (B1212753) protons of dimethyl malonate, which then acts as a nucleophile.

Base-Mediated C-Alkylation of Dimethyl Malonate Precursors

The direct C-alkylation of dimethyl malonate is a straightforward and widely used synthetic transformation. The process begins with the deprotonation of dimethyl malonate at the α-carbon using a suitable base to form a nucleophilic enolate. This enolate is then reacted with an appropriate electrophile, such as a hexenyl halide (e.g., 1-bromohex-1-ene), to forge the new carbon-carbon bond.

Common bases employed for this reaction range from strong alkoxides like sodium ethoxide to alkali carbonates such as potassium carbonate. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often facilitating the reaction. In some protocols, phase-transfer catalysts, such as tetraalkylammonium salts, are added to enhance reaction rates and yields, particularly when using carbonate bases. google.com For instance, the reaction can be initiated with potassium carbonate, and a phase-transfer agent is added after a certain conversion percentage (50-80%) is reached to drive the reaction to completion. google.com

The general reaction scheme is as follows:

Step 1 (Enolate Formation): Dimethyl malonate is treated with a base (e.g., NaH, K2CO3) to generate the sodium or potassium salt of the malonate enolate.

Step 2 (Nucleophilic Attack): The enolate attacks the hexenyl electrophile, displacing the leaving group (e.g., Br⁻, Cl⁻) and forming the desired alkylated product.

This method is highly effective for producing a variety of substituted malonates. However, when applied to α,β-unsaturated electrophiles like 1-bromohex-1-ene, direct Sₙ2 substitution can compete with other pathways, and careful optimization of reaction conditions is necessary to achieve high yields of the desired product.

Development of Stereoselective Alkylation Strategies for Unsymmetrical Malonate Derivatives

When the goal is to synthesize chiral molecules containing quaternary carbon centers, stereoselective alkylation strategies are required. This becomes relevant when starting with a malonate derivative that is already substituted (an unsymmetrical malonate). Two primary approaches have been developed: the use of chiral auxiliaries and enantioselective phase-transfer catalysis.

In the chiral auxiliary approach, the unsymmetrical malonate is covalently bonded to a chiral molecule. nih.gov This auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantioenriched product. For example, α-alkylated malonates have been attached to imidazolidinone auxiliaries to achieve diastereoselective alkylation, successfully forming chiral, non-racemic quaternary centers. nih.gov

Enantioselective phase-transfer catalysis offers an alternative that avoids the need to install and remove an auxiliary. frontiersin.org In this method, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or binaphthyl scaffolds, is used. frontiersin.org The catalyst forms a chiral ion pair with the malonate enolate, which then reacts with the electrophile in an enantioselective manner. This strategy has proven highly effective for the asymmetric α-alkylation of α-substituted malonates, achieving high yields and excellent enantioselectivities (up to 98% ee). frontiersin.org

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful and versatile method for the enantioselective formation of C-C bonds. nih.gov This reaction typically involves the reaction of a π-allylpalladium complex, generated in situ from an allylic substrate, with a soft nucleophile like the enolate of dimethyl malonate. mdpi.com The versatility and mild conditions of this reaction have made it a cornerstone of modern asymmetric synthesis. nih.govnih.gov

Ligand Design and Optimization for Asymmetric Catalysis with Dimethyl Malonate as Nucleophile

The key to achieving high enantioselectivity in palladium-catalyzed AAA is the use of chiral ligands that coordinate to the palladium center and create a chiral environment around the reacting species. The alkylation of allylic acetates with dimethyl malonate is a benchmark reaction frequently used to evaluate the efficacy of new chiral ligands. nih.govacs.org A wide array of ligand families has been developed and optimized for this purpose.

Diphosphine Ligands: Chiral diphosphines, such as BINAP and the Trost system ligands, are a prominent class of inductors for AAA reactions. mdpi.com

Monodentate P-Donor Ligands: Since 2008, significant advancements have been made with monodentate ligands. Phosphoramidites and diamidophosphites have been shown to provide higher enantioselectivities than phosphines or phosphites in many cases. nih.govacs.org For the benchmark reaction of rac-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, enantioselectivities of up to 98% ee have been achieved with TADDOL-based phosphoramidite (B1245037) ligands. nih.govacs.org

P,N-Chelate Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as phosphino-oxazolines (PHOX) and phosphine-hydrazones, have also been successfully employed. acs.org

N,N-Bidentate Ligands: Chiral bis(oxazolines) (BOX) represent a widely studied class of N,N-bidentate ligands that have demonstrated high enantioselectivity in Pd-catalyzed allylic alkylation. mdpi.com

The performance of these ligands is often highly dependent on the reaction conditions, including the palladium precursor, solvent, and base.

Ligand TypeRepresentative Ligand FamilyAchieved Enantioselectivity (ee) in Benchmark ReactionsReference
DiphosphineTrost Ligands, JOSIPHOSHigh mdpi.com
Monodentate P-DonorTADDOL-based phosphoramiditesUp to 98% nih.govacs.org
P,N-ChelatePhosphine-hydrazones (DPPBA-SAMP)High acs.org
N,N-BidentateBis(oxazoline) (BOX)Up to 96% mdpi.com

Regioselectivity and Diastereoselectivity in Pd-π-Allyl Complex Additions to Carbocyclic and Acyclic Systems

When unsymmetrical allylic substrates are used, the nucleophile can attack at either terminus of the π-allyl intermediate, leading to issues of regioselectivity. The outcome is influenced by a complex interplay of steric and electronic factors related to both the substrate and the ligand.

In general, with soft nucleophiles like malonates, the attack preferentially occurs at the less substituted carbon of the π-allyl complex. However, the choice of ligand can override this intrinsic preference, allowing for "ligand-controlled" regioselectivity. For example, in the alkylation of cinnamyl acetate, regio- and enantioselectivities of up to 93% and 79% ee, respectively, have been reported. nih.govacs.org

For cyclic substrates, such as cyclohexenyl acetate, the addition of dimethyl malonate via a Pd-π-allyl intermediate can generate diastereomeric products. The stereochemical outcome is typically a net retention of configuration. orgsyn.org The reaction of cis-1-acetoxy-4-chloro-2-cyclohexene with sodium dimethyl malonate proceeds through an intermediate π-allylpalladium complex, with the malonate nucleophile attacking the face of the allyl group opposite to the palladium metal, resulting in the trans product. orgsyn.org This demonstrates the high level of diastereoselectivity that can be achieved in these systems.

The structure of the π-allyl ligand itself can also affect the regioselectivity of subsequent reactions. The location of substituents on the allyl moiety can direct the electrophilic attack to a specific position. researchgate.net

Application of Allylic Substrates in Enantioselective Transformations

The enantioselective allylic alkylation of dimethyl malonate is a powerful tool for constructing chiral building blocks. The reaction tolerates a wide range of functional groups and can be applied to diverse allylic substrates, including carbonates, acetates, and phosphates. mdpi.com

A classic example is the reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate, which serves as a standard for testing new asymmetric catalysts. nih.govacs.orgmdpi.com With optimized catalyst systems, this reaction consistently yields the alkylated product with very high levels of enantiomeric excess. nih.govmdpi.com

Beyond simple acyclic systems, the methodology has been extended to more complex scenarios. For instance, iridium catalysis, which often provides complementary regioselectivity to palladium, has been used for the enantioselective alkylation of racemic branched allylic alcohols with malonates, proceeding with excellent enantioselectivity without the need for pre-activation of the nucleophile. organic-chemistry.orgnih.govorganic-chemistry.org This highlights the continuous expansion of catalytic systems available for these valuable transformations. The resulting products, containing both a chiral center and a versatile malonate moiety, are valuable intermediates for the synthesis of more complex molecules. nih.gov

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for carbon-carbon bond formation. The use of dimethyl malonate as a soft nucleophile is prevalent in these reactions, leading to the synthesis of a wide array of valuable chemical structures.

Organocatalyzed Michael Additions of Dimethyl Malonate to Unsaturated Acceptors

The field of organocatalysis has provided powerful tools for the asymmetric Michael addition of dimethyl malonate to various unsaturated acceptors. Chiral organic molecules can effectively catalyze these reactions, leading to products with high enantioselectivity.

Bifunctional organocatalysts, which possess both a Lewis basic site to deprotonate the malonate and a hydrogen-bond donating group to activate the electrophile, have proven particularly effective. For instance, novel primary amine thiourea (B124793) organocatalysts derived from 1,2-diaminocyclohexane and 9-amino(9-deoxy) cinchona alkaloid have been successfully developed for the asymmetric Michael addition of malonates to enones. nih.gov These catalysts have been shown to be effective for a range of cyclic and acyclic enones reacting with different malonates, affording the chiral Michael adducts in excellent yields and with high enantiomeric excess (ee). nih.gov Similarly, bifunctional cinchonine (B1669041) derivatives, particularly those incorporating a thiourea moiety, have been identified as highly effective catalysts for the addition of malonate esters to nitro olefins. rsc.org

The reaction conditions and the nature of the acceptor play a significant role. For example, the addition of dimethyl malonate to β-nitrostyrene has been successfully catalyzed by 9-amino(9-deoxy) epicinchonine derivatives, with a thiourea-based catalyst providing high enantioselectivity for a variety of nitro olefins. rsc.org In another study, the addition of dimethyl malonate to (E)-β-nitrostyyrenes proceeded smoothly under solvent-free conditions in the presence of 6-hydroxy cinchonine, yielding products with satisfactory enantiomeric excesses (68-88%) and high yields (70-92%). eurekaselect.com

Steric hindrance on the Michael acceptor can pose a significant challenge. The enantioselective Michael addition of malonates to sterically demanding acyclic β,β-disubstituted enones has been achieved using bifunctional tertiary amine–thioureas as catalysts. nih.gov However, this transformation required the application of hyperbaric conditions (8–10 kbar) to proceed effectively, ultimately yielding adducts with quaternary stereogenic centers in high yields and enantiomeric excesses up to 95%. nih.gov

Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to Various Acceptors

Catalyst Michael Acceptor Product Yield Enantiomeric Excess (ee)
Primary amine-thiourea Cyclic/Acyclic Enones Excellent High
Thiourea derivative of 9-amino(9-deoxy) epicinchonine β-Nitrostyrene High High
6-Hydroxy cinchonine (E)-β-Nitrostyrenes 70-92% 68-88%
Bifunctional tertiary amine–thiourea β,β-Disubstituted Enones High (under high pressure) up to 95%

Stereochemical Control and Kinetic Resolution in Michael Adduct Synthesis

Beyond achieving high enantioselectivity in direct additions, organocatalytic Michael reactions can be employed for the kinetic resolution of racemic starting materials. researchgate.net Kinetic resolution occurs when one enantiomer of a racemic substrate reacts significantly faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product.

This strategy has been applied to the synthesis of chiral derivatives of γ-aminobutyric acid (GABA). The key step involves a Michael addition of dimethyl malonate to a racemic nitroalkene, which operates as a kinetic resolution catalyzed by a chiral squaramide catalyst. researchgate.net This approach facilitates the synthesis of specific stereoisomers of valuable pharmaceutical precursors. researchgate.net

The retro-Michael reaction can also be exploited for kinetic resolution. Enantioenriched 1,5-dicarbonyl Michael adducts have been observed to undergo racemization when treated with certain bases, indicating an equilibrium between the Michael and retro-Michael reaction. researchgate.net This equilibrium can be manipulated in a controlled manner using organocatalysts to achieve the kinetic resolution of racemic 1,5-dicarbonyl compounds. researchgate.net

Electrochemical Synthetic Routes

Electrochemical methods offer an alternative, environmentally benign approach to organic synthesis, often avoiding the need for harsh chemical oxidants.

Oxidative Decarboxylation of Disubstituted Malonic Acid Derivatives for Ketoester and Diketone Synthesis

A novel electrochemical method for the oxidative decarboxylation of disubstituted malonic acids has been developed, providing an efficient route to dimethoxy ketals and, subsequently, ketones. acs.orgnih.gov In this process, a wide range of disubstituted malonic acids are transformed into the corresponding ketals in good to excellent yields under electrochemical conditions in the presence of ammonia (B1221849). acs.orgresearchgate.net

The reaction is performed via electrolysis in methanol, and optimization has shown that using 2.1 equivalents of ammonia and a current density of 20 mA/cm² at room temperature provides optimal results. organic-chemistry.org The initially formed ketals can be smoothly converted into the corresponding ketones by treating the crude reaction mixture with 1 M aqueous HCl in a single-vessel operation. acs.orgnih.govacs.org This method demonstrates broad functional group tolerance, successfully converting substrates bearing esters, alkenes, alkynes, and aromatic groups. organic-chemistry.org The disubstituted malonic acids act as 1,1-dicationic synthetic equivalents in this transformation. organic-chemistry.orgacs.org This electrochemical approach has been applied to synthesize not only ketones but also valuable β-keto esters. acs.org

Table 2: Electrochemical Oxidative Decarboxylation of Disubstituted Malonic Acids

Substrate (Malonic Acid Derivative) Product Type Yield Reference
Wide range of disubstituted malonic acids Dimethoxy Ketals Good to Excellent acs.orgnih.gov
Crude ketal mixture from electrolysis Ketones Good acs.org
Disubstituted malonic acid derivatives Ketoesters and Diketones 68% to 91% researchgate.net
Trisubstituted bis-malonic acids Tetraketones 77% to 86% researchgate.net

Reactions with Metal-Allyl Complexes

Transition metal complexes are widely used in organic synthesis to facilitate the formation of carbon-carbon bonds with high degrees of control over reactivity and selectivity.

Regioselectivity and Reactivity of (η3-Allyl)dicarbonylnitrosyl Iron Complexes with Dimethyl Malonate

The reactivity of (η3-allyl)dicarbonylnitrosyl iron complexes with nucleophiles like dimethyl malonate has been systematically studied. researchgate.netajol.info In stoichiometric reactions, these iron complexes react with the lithium salt of dimethyl malonate to yield allylic substitution products. researchgate.netscribd.com The regioselectivity of the resulting products is a key aspect of these reactions and is typically determined by gas chromatographic analysis. researchgate.netajol.info

The reactivity of the iron complexes is significantly influenced by the substitution pattern of the allyl moiety. ajol.infoscribd.com Generally, an increase in the size of the substituents on the (η3-allyl)dicarbonylnitrosyl iron complexes leads to a decrease in reactivity. researchgate.netajol.info For example, a noticeable reduction in the conversion ratio from 81% to 68% was observed when a substituent was moved from the C-3 to the C-2 position of the allyl ligand. ajol.info The nature of other ligands on the iron center also impacts the reaction. researchgate.net The resulting substituted malonic ester products are purified by column chromatography and characterized using various spectroscopic methods. researchgate.netajol.info

Table 3: Reaction of (η3-Allyl)dicarbonylnitrosyl Iron Complexes with Dimethyl Malonate

Iron Complex Substituent Product Yield Reference
Unsubstituted allyl 2-Allyl-malonic acid dimethyl ester 80% researchgate.net
1-Phenyl-π-allyl Dimethyl 2-(1-phenylallyl)propanedioate - scribd.com
1,3-Diphenyl-π-allyl Dimethyl 2-(1,3-diphenylallyl)propanedioate - scribd.com
1,3-Dimethyl-π-allyl Dimethyl 2-(1,3-dimethylallyl)propanedioate - scribd.com

Reaction Mechanisms and Chemoselective Transformations

Nucleophilic Reactivity Profile of the Propanedioate Moiety

The propanedioate portion of the molecule, commonly known as a malonic ester, is characterized by the presence of a methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups. This structural feature renders the α-protons unusually acidic (pKa ≈ 13 in diethyl malonate), facilitating their removal by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate. ucalgary.cayoutube.com This enolate is a potent carbon-centered nucleophile. nih.govorganicchemistrytutor.com

The primary reaction pathway involving this nucleophilic character is alkylation, a cornerstone of the malonic ester synthesis. organicchemistrytutor.comwikipedia.org The enolate readily participates in SN2 reactions with electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. youtube.commasterorganicchemistry.com This process converts the malonic ester into a substituted derivative. wikipedia.org The general mechanism involves three key steps:

Enolate Formation: Deprotonation of the α-carbon by a base. ucalgary.ca

Nucleophilic Attack: The resulting carbanion attacks an electrophile. wikipedia.org

Product Formation: A new C-C bond is established.

This reactivity makes the malonate group a versatile synthon, equivalent to a ⁻CH₂COOH group, for building more complex molecular skeletons. youtube.comwikipedia.org The high efficiency of this C-C bond formation has been leveraged in numerous synthetic applications, including the enantioselective conjugate addition to nitroalkenes using chiral bifunctional catalysts. nih.gov

Reaction TypeKey ReagentsCore TransformationSignificance
AlkylationBase (e.g., Sodium Ethoxide), Alkyl HalideFormation of a C-C bond at the α-carbonFundamental step in malonic ester synthesis for chain elongation. organicchemistrytutor.comwikipedia.org
Michael Additionα,β-Unsaturated Carbonyl CompoundConjugate addition to form a new C-C bondCreates 1,5-dicarbonyl compounds. nih.gov
AcylationAcyl Halide or AnhydrideIntroduction of an acyl group at the α-carbonSynthesis of β-keto esters.

Transformations Involving the Alkenyl Substituent

The hexenyl group provides a secondary site for reactivity, primarily centered on the carbon-carbon double bond.

The double bond of the alkenyl substituent can undergo various addition and functionalization reactions typical of olefins. Palladium-catalyzed difunctionalization reactions have emerged as a powerful method for constructing substituted carbocycles. nih.gov In this context, malonate anions can act as nucleophiles in palladium-catalyzed processes that involve alkenes tethered to aryl or alkenyl triflates. These transformations can generate a five-membered ring and two new C-C bonds in a single step, often with high diastereoselectivity. nih.gov

The proposed mechanism for such a reaction involves:

Oxidative addition of the triflate to a Pd(0) catalyst.

Coordination of the tethered alkene to the palladium center.

anti-Carbopalladation of the alkene.

Reductive elimination to afford the final cyclopentane (B165970) product and regenerate the Pd(0) catalyst. nih.gov

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition-metal carbene complexes (e.g., Grubbs or Schrock catalysts). acs.orgbeilstein-journals.org For a diene substrate, this can lead to an intramolecular Ring-Closing Metathesis (RCM) to form a cyclic olefin. utc.edu In the case of Dimethyl (hex-1-en-1-yl)propanedioate, if another double bond were present in the molecule (e.g., through modification of an ester group), RCM could be employed to construct carbocyclic or heterocyclic systems. Cross-metathesis with another olefin is also a viable pathway to create more complex acyclic structures. acs.orgutc.edu

Metathesis TypeDescriptionPotential Product from a Diene Derivative
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic alkene. utc.eduCyclopentene or Cyclohexene derivative
Cross-Metathesis (CM)Intermolecular reaction between two different alkenes. acs.orgNew acyclic alkene with exchanged substituents
Ring-Opening Metathesis Polymerization (ROMP)Polymerization of a cyclic olefin. sci-hub.seUnsaturated polymer

Decarboxylation Pathways of Related Malonic Acid Derivatives

While malonic esters are stable, the corresponding malonic acids (di-acids) readily undergo decarboxylation upon heating. masterorganicchemistry.com This reaction is a critical final step in the classic malonic ester synthesis. organicchemistrytutor.com The process involves the hydrolysis of the diester to a substituted malonic acid, followed by heating to eliminate one carboxyl group as carbon dioxide, yielding a substituted monocarboxylic acid. ucalgary.cajove.com

The mechanism for the decarboxylation of a β-dicarboxylic acid like a substituted malonic acid proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comjove.com This concerted process results in the cleavage of a C-C bond and the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product. jove.com This transformation is notably facile compared to the decarboxylation of simple carboxylic acids, which require much harsher conditions. masterorganicchemistry.com Recent advancements have shown that this transformation can also be achieved under mild conditions, for example, using organic photoredox catalysis for a direct double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org

Radical Reaction Pathways and Intermediates involving Malonate Species

The hexenyl substituent opens pathways for intramolecular radical reactions. The 5-hexenyl radical cyclization is a well-studied and synthetically valuable method for constructing five-membered rings with a high degree of regioselectivity. researchgate.netscirp.org In a molecule like this compound, a radical could be generated at various positions. If a radical were formed on the carbon chain of the hexenyl group (e.g., through hydrogen abstraction), it could undergo intramolecular cyclization.

Computational studies on the cyclization of 5-hexenyl radicals show a strong kinetic preference for the exo pathway, leading predominantly to cyclopentyl products rather than cyclohexyl products from the endo pathway. scirp.orgresearchgate.net The transition states for these cyclizations have been extensively modeled, with the exo-chair conformation typically being the most favorable. scirp.org

ParameterExo-CyclizationEndo-Cyclization
Ring Size FormedFive-membered (Cyclopentyl)Six-membered (Cyclohexyl)
Kinetic FavorabilityGenerally preferred scirp.orgGenerally disfavored scirp.org
Typical Transition StateExo-chairEndo-chair

Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Carbonyl Ylide Cycloadditions)

Malonate derivatives can be precursors for generating highly reactive intermediates like carbonyl ylides. These are typically formed from the metal-catalyzed decomposition of α-diazomalonates in the presence of a ketone or aldehyde. nih.govacs.orgresearchgate.net The carbonyl ylide, acting as a 1,3-dipole, can then undergo intramolecular or intermolecular cycloaddition reactions to form five-membered oxacycles. nih.govacs.org

A method for the chemoselective formation of carbonyl ylides has been developed using Rh(II)-catalyzed decomposition of electronically differentiated diazomalonates. acs.orgnih.gov The ylide forms selectively from the more electron-rich ester portion and can be trapped by various dipolarophiles, such as alkynes, to yield highly functionalized oxabicyclic compounds in a chemo-, regio-, and diastereoselective manner. acs.org This strategy expands the synthetic utility of malonates beyond simple nucleophilic additions, enabling the construction of complex heterocyclic frameworks. nih.govresearchgate.net

Advanced Applications in Catalysis and Asymmetric Synthesis

Role as a Stabilized Carbon Nucleophile in Metal-Catalyzed Coupling Reactions

Malonate esters, such as the theoretical "Dimethyl (hex-1-en-1-yl)propanedioate," are renowned in organic synthesis for their role as stabilized carbon nucleophiles. The two ester functionalities flanking the central carbon atom significantly increase the acidity of the α-proton, facilitating its removal by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile, making it an ideal partner in a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

In a typical catalytic cycle, a low-valent transition metal, such as palladium(0) or nickel(0), would undergo oxidative addition into an electrophilic partner, for instance, an aryl or vinyl halide. The resulting organometallic complex can then react with the enolate of "this compound" in a transmetalation step. Subsequent reductive elimination from the metal center would furnish the desired coupled product and regenerate the active catalyst. The presence of the hexenyl substituent offers an additional site for potential reactivity or stereochemical influence.

Table 1: Theoretical Metal-Catalyzed Coupling Reactions of this compound

Coupling Partner (Electrophile)Catalyst System (Example)Expected Product Type
Aryl Halide (e.g., Iodobenzene)Pd(PPh₃)₄, NaHα-Aryl-α-(hex-1-en-1-yl) malonate
Vinyl Halide (e.g., 1-Bromostyrene)NiCl₂(dppe), n-BuLiα-Vinyl-α-(hex-1-en-1-yl) malonate
Allylic Halide (e.g., Allyl Chloride)Pd(dba)₂, PPh₃, Baseα-Allyl-α-(hex-1-en-1-yl) malonate

This table is illustrative and based on general principles of cross-coupling reactions.

Design and Evaluation of Chiral Ligands for Enantioselective Synthesis

A key area of modern organic synthesis is the development of enantioselective catalytic reactions. In the context of "this compound," the introduction of a new stereocenter during a coupling reaction would necessitate the use of a chiral catalyst. This is typically achieved by employing a transition metal complex bearing a chiral ligand.

The design of such ligands is crucial for achieving high levels of enantioselectivity. The ligand's steric and electronic properties create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the prochiral malonate enolate or the electrophilic coupling partner. For instance, in an asymmetric allylic alkylation reaction, a chiral phosphine (B1218219) ligand coordinated to a palladium catalyst could direct the nucleophilic attack of the malonate to one side of the allylic substrate, leading to the preferential formation of one enantiomer of the product. The evaluation of a library of chiral ligands with varying backbones and electronic properties would be essential to optimize the enantiomeric excess (ee) for a given transformation.

Regioselectivity and Diastereoselectivity Control in Complex Systems

The structure of "this compound" presents interesting challenges and opportunities for controlling regioselectivity and diastereoselectivity in complex reactions. The presence of the double bond in the hexenyl group could, under certain conditions, participate in the reaction, leading to different regioisomeric products. For example, in a palladium-catalyzed reaction involving an allylic electrophile, the malonate could potentially react at its α-carbon or, in a conjugate addition fashion, at the γ-position of the hexenyl moiety, although the former is significantly more likely due to the higher reactivity of the stabilized enolate.

Furthermore, if the reaction creates a new stereocenter adjacent to the hexenyl group, the existing double bond could influence the diastereoselectivity of the reaction. The steric bulk of the butyl group on the double bond might direct the approach of the electrophile, leading to a preference for one diastereomer over the other. The choice of catalyst, solvent, and reaction conditions would be critical in controlling these outcomes.

Table 2: Potential for Selectivity Control in Reactions of this compound

Type of SelectivityControlling FactorsPotential Outcome
Regioselectivity Nature of the catalyst, substrate, and reaction conditions.Preferential formation of the α-substituted product over other isomers.
Diastereoselectivity Steric hindrance from the hexenyl group, choice of chiral ligand.Formation of one diastereomer in excess.
Enantioselectivity Use of a chiral catalyst.Production of one enantiomer in excess.

This table outlines theoretical considerations for selectivity control.

Cascade and Multicomponent Reaction Strategies Incorporating Malonate Esters

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Malonate esters are excellent substrates for such reaction sequences due to their versatile reactivity.

A hypothetical cascade reaction involving "this compound" could be initiated by a Michael addition of the malonate to an α,β-unsaturated carbonyl compound. The resulting enolate could then participate in an intramolecular cyclization, perhaps onto the hexenyl double bond if appropriately activated, or with another functional group introduced in a multicomponent setup.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, could also leverage the reactivity of this malonate. For example, a reaction between an aldehyde, an amine, and "this compound" could, under the right catalytic conditions, lead to the formation of a complex heterocyclic structure in a highly atom-economical fashion.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

No specific DFT studies on the reactivity and selectivity of "Dimethyl (hex-1-en-1-yl)propanedioate" were found in the available literature.

Modeling of Transition States and Energy Profiles for Reaction Pathways

No published research on the modeling of transition states and energy profiles for reaction pathways involving "this compound" could be located.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

There is no available literature containing predictions of stereochemical outcomes in asymmetric transformations for "this compound."

Based on the conducted research, specific experimental data for the compound "this compound" is not available in the public domain. The search results did not yield detailed spectroscopic or chromatographic findings for this particular molecule.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested in the prompt. The available information discusses the analytical techniques in a general context or provides data for structurally different compounds.

Derivatives and Synthetic Utility in Complex Molecule Synthesis

Conversion to Ketoesters and Diketones as Versatile Intermediates

The structural features of dimethyl (hex-1-en-1-yl)propanedioate allow for its conversion into valuable ketoester and diketone intermediates. These transformations typically involve the manipulation or removal of one of the ester groups, followed by the introduction of a second carbonyl functionality.

One common strategy for the selective removal of one of the ester groups from a malonate derivative is the Krapcho decarboxylation. This reaction is particularly effective for esters that possess an electron-withdrawing group in the β-position. The process involves nucleophilic dealkylation of the ester by a halide ion, followed by decarboxylation. While this reaction is a powerful tool for the synthesis of monoesters from malonates, its direct application to α,β-unsaturated systems like this compound would lead to a monoester rather than a ketoester.

To generate a ketoester, a more targeted approach is required. One potential pathway involves the palladium-catalyzed reaction of an allylic ester derivative. For instance, if the hexenyl group were part of an allylic ester, palladium enolates could be generated after decarboxylation, which could then undergo further transformations to yield ketoesters. Another approach could involve the direct acylation of the enolate of a related saturated malonate, followed by the introduction of the hexenyl moiety.

The synthesis of 1,3-diketones from α,β-unsaturated precursors has been achieved through various methodologies. A rhodium-catalyzed reductive α-acylation of enones offers a direct route to substituted 1,3-diketones. In a hypothetical application to a derivative of this compound, an enone precursor could be treated with an acid chloride in the presence of a rhodium catalyst to furnish the corresponding 1,3-diketone.

Table 1: Synthetic Methodologies for Ketoester and Diketone Formation

TransformationReagents and ConditionsProduct Type
Krapcho DecarboxylationHalide salt (e.g., LiCl), wet DMSO, heatMonoester
Palladium-Catalyzed DecarboxylationPd catalyst, formic acid, triethylamineKetone from β-keto ester
Rhodium-Catalyzed Reductive AcylationRhCl(PPh₃)₃, Et₂Zn, acid chloride1,3-Diketone from enone

Formation of Heterocyclic Systems (e.g., Furans, Piperidines, Indolines) from Propanedioate Scaffolds

The propanedioate scaffold, particularly when functionalized with reactive groups like the hexenyl moiety, is a valuable starting point for the synthesis of various heterocyclic systems.

Furans: The synthesis of furans can be accomplished through the intramolecular cyclization of appropriately substituted precursors. For instance, an unsaturated acyloxy sulfone derivative can undergo intramolecular cyclization upon deprotonation, followed by dehydration and double bond isomerization to yield a fused furan (B31954) ring system. To apply this to this compound, the malonate could first be converted to a suitable precursor containing a hydroxyl or other nucleophilic group that can attack the double bond.

Piperidines: The construction of the piperidine (B6355638) ring can be achieved through an aza-Michael addition reaction. The electron-deficient alkene in this compound is a prime candidate for conjugate addition by an amine nucleophile. An intramolecular aza-Michael addition, where the amine is tethered to the malonate backbone, would lead to the formation of a piperidine ring. This approach has been widely used in the synthesis of piperidine and pyrrolidine (B122466) derivatives.

Indolines: The Fischer indole (B1671886) synthesis is a classic method for the preparation of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. To utilize this compound in an indole synthesis, it would first need to be converted into a suitable carbonyl compound. For example, ozonolysis of the double bond followed by reductive workup would yield an aldehyde that could then be subjected to the Fischer indole synthesis with a substituted phenylhydrazine to produce an indole derivative.

Table 2: Heterocycle Synthesis Strategies

HeterocycleSynthetic ApproachKey Intermediate from Propanedioate
FuranIntramolecular cyclizationHydroxy- or acyloxy-functionalized alkenyl malonate
PiperidineIntramolecular aza-Michael additionAmino-tethered alkenyl malonate
IndolineFischer indole synthesisAldehyde or ketone derived from the hexenyl chain

Integration into Natural Product Synthesis Precursors and Pharmaceutical Building Blocks

Malonic esters are fundamental building blocks in the synthesis of a wide array of natural products and pharmaceuticals. wikipedia.org Their ability to be easily alkylated and subsequently decarboxylated makes them synthetic equivalents of a carboxylic acid synthon. The presence of the α,β-unsaturated system in this compound adds another layer of synthetic versatility, making it a potential precursor for more complex and biologically active molecules.

The α,β-unsaturated ester moiety is a common structural motif in many natural products. acs.org The hexenyl side chain of this compound could be elaborated to form part of the carbon skeleton of a larger natural product. For example, through a series of transformations including chain extension, cyclization, and functional group interconversions, this compound could serve as a starting material for the synthesis of polyketides or other complex natural products.

In the pharmaceutical industry, malonic esters are used in the synthesis of a variety of drugs, including barbiturates and vitamins. wikipedia.org The unique combination of the malonate group and the unsaturated side chain in this compound makes it an attractive building block for the synthesis of novel pharmaceutical agents. nbinno.comsciencedaily.com The double bond can be functionalized in numerous ways, such as through epoxidation, dihydroxylation, or hydrogenation, to introduce new stereocenters and functional groups. The malonate moiety can be used to introduce a carboxylic acid group or to form a new ring system.

Construction of Polyfunctionalized Scaffolds and Chiral Compounds

The reactivity of this compound at multiple sites allows for the construction of polyfunctionalized molecules. The double bond can undergo a variety of addition reactions, while the α-carbon of the malonate is readily deprotonated and alkylated. This dual reactivity enables the introduction of multiple functional groups in a controlled manner.

The synthesis of chiral compounds from achiral starting materials is a central theme in modern organic synthesis. This compound, being achiral, can be used as a prochiral substrate for the synthesis of chiral molecules. One approach to introducing chirality is through the asymmetric alkylation of the malonate. The use of a chiral phase-transfer catalyst can facilitate the enantioselective α-alkylation of malonates, leading to the formation of chiral α,α-dialkylmalonates with high enantiomeric excess. nih.govfrontiersin.org This methodology could be applied to this compound to generate a chiral center at the α-position.

Furthermore, the double bond can be subjected to asymmetric transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters. The combination of these asymmetric reactions would allow for the synthesis of highly functionalized, chiral molecules from this versatile starting material.

Table 3: Strategies for Polyfunctionalization and Chiral Synthesis

Synthetic GoalMethodPotential Outcome
PolyfunctionalizationSequential alkylation and double bond functionalizationMolecule with multiple functional groups and stereocenters
Chiral Compound SynthesisAsymmetric α-alkylationEnantiomerically enriched α-substituted malonate
Chiral Compound SynthesisAsymmetric dihydroxylation of the double bondDiol with new stereocenters

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